Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)
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Overview
Description
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound with the empirical formula C21H26BF4NO and a molecular weight of 395.24 g/mol . It is known for its role as an N-heterocyclic carbene salt, which activates free alcohols for C-C cross-coupling reactions with aryl halides .
Preparation Methods
The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves a robust and selective metallaphotoredox-based cross-coupling platform. This method utilizes a nickel catalyst and a photoredox catalyst, such as [Ir(dtbbpy)(ppy)2]PF6, to facilitate the deoxygenative coupling of free alcohols . The reaction conditions are mild and efficient, making it suitable for industrial production .
Chemical Reactions Analysis
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound participates in substitution reactions, particularly in the presence of aryl halides.
Common reagents used in these reactions include nickel catalysts and photoredox catalysts . The major products formed from these reactions are typically cross-coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through C-C cross-coupling reactions.
Biology: The compound’s ability to activate free alcohols makes it useful in the modification of biomolecules.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves the activation of free alcohols through the formation of an N-heterocyclic carbene intermediate. This intermediate then participates in C-C cross-coupling reactions with aryl halides, facilitated by a nickel catalyst and a photoredox catalyst . The molecular targets and pathways involved include the activation of alcohols and the subsequent formation of cross-coupled products .
Comparison with Similar Compounds
Similar compounds to 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate include:
- 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
These compounds share a similar skeleton but differ in the substituents on the phenyl ring, which can affect their reactivity and applications . The uniqueness of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate lies in its specific structure and its ability to activate free alcohols for C-C cross-coupling reactions .
Properties
Molecular Formula |
C21H26BF4NO+ |
---|---|
Molecular Weight |
395.2 g/mol |
InChI |
InChI=1S/C21H26NO.BF3.F/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3)4;/h7-14H,1-6H3;;/q+1;; |
InChI Key |
BKDXDYXHSDWXJC-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.[F] |
Origin of Product |
United States |
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